2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the oxadiazole ring as a key step. For instance, the synthesis might begin with the reaction of 2-fluorophenol with a suitable halogenated compound to form the fluorophenoxy intermediate. This intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with a propanamide derivative under specific reaction conditions .
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and receptor binding.
Medicine: Research has indicated its potential as a pharmacological agent, with studies exploring its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms and the oxadiazole ring play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of fluorine atoms and the oxadiazole ring. Similar compounds include:
2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol: This compound also contains a fluorophenoxy group but differs in its core structure.
4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives: These compounds share the fluorophenoxy group but have a different heterocyclic core.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13F2N3O3 |
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Molecular Weight |
345.30 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C17H13F2N3O3/c1-10(24-14-5-3-2-4-13(14)19)15(23)20-17-21-16(25-22-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
WAAOWFZXHCFFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Origin of Product |
United States |
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